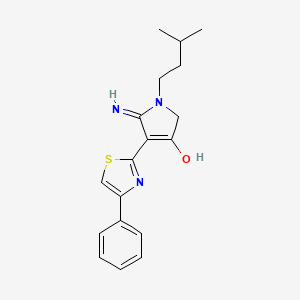
N-(2-chlorophenyl)-N'-6-quinoxalinylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-N'-6-quinoxalinylthiourea, commonly known as CQ, is a synthetic compound that has been widely studied for its potential applications in various fields of scientific research. CQ is a thiourea derivative that has a quinoxaline ring attached to it, making it a potent and versatile molecule.
Mecanismo De Acción
The mechanism of action of CQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. CQ has been shown to inhibit the activity of kinases such as JAK2 and STAT3, which are involved in cell growth and proliferation. It also has anti-inflammatory properties and can modulate the immune response.
Biochemical and Physiological Effects:
CQ has been shown to have a variety of biochemical and physiological effects in cells and organisms. It can induce apoptosis, or programmed cell death, in cancer cells and inhibit the growth of tumors. It also has anti-inflammatory effects and can reduce the production of cytokines and chemokines that contribute to inflammation. In addition, CQ has been shown to have antiviral properties and can inhibit the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CQ has several advantages as a tool for scientific research. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. It also has a wide range of biological activities, making it useful for investigating multiple pathways and processes. However, there are also limitations to using CQ in lab experiments. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret due to its multiple targets and mechanisms of action.
Direcciones Futuras
There are several future directions for research on CQ. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Researchers are investigating ways to improve its efficacy and reduce its toxicity, as well as developing new derivatives with improved properties. Another area of interest is its role in inflammation and the immune response. CQ may have potential as a treatment for autoimmune diseases and other conditions characterized by chronic inflammation. Finally, there is interest in using CQ as a tool for investigating the mechanisms of various biological processes, such as cell growth and differentiation.
Métodos De Síntesis
CQ can be synthesized through a multi-step process involving the reaction of 2-chloroaniline with quinoxaline-6-carboxylic acid to form 2-chloro-N-(6-quinoxalinyl)aniline. This intermediate is then reacted with thiourea to form CQ. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. The purity of CQ can be improved through recrystallization and further purification steps.
Aplicaciones Científicas De Investigación
CQ has been extensively studied for its potential applications in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool for investigating biological processes and developing new drugs. CQ has been used in studies on cancer, inflammation, and infectious diseases such as malaria and tuberculosis.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-quinoxalin-6-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4S/c16-11-3-1-2-4-12(11)20-15(21)19-10-5-6-13-14(9-10)18-8-7-17-13/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKVEQWPUUNZSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=CC3=NC=CN=C3C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-5-(1-naphthyl)-1,2,4-triazin-3-amine](/img/structure/B5966474.png)
![ethyl 2-({[6-chloro-2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5966476.png)
![4-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5966483.png)
![ethyl 3-({[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)heptanoate](/img/structure/B5966497.png)
![1-(4-{4-[3-(4-hydroxyphenyl)-1-methylpropyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5966504.png)
![ethyl 5-(4-methylbenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5966511.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinol](/img/structure/B5966515.png)

![N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5966547.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5966551.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(4-methyl-1,3-thiazol-2-yl)ethanamine](/img/structure/B5966564.png)
![3-ethyl-2-[(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B5966567.png)
![5-{[3-(2,4-difluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol](/img/structure/B5966570.png)